Eucatropine hydrochloride

Catalog No.
S582740
CAS No.
536-93-6
M.F
C17H26ClNO3
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eucatropine hydrochloride

CAS Number

536-93-6

Product Name

Eucatropine hydrochloride

IUPAC Name

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H

InChI Key

VWENUKHWZBZSLW-UHFFFAOYSA-N

SMILES

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl

Canonical SMILES

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl

The exact mass of the compound Eucatropine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Eucatropine hydrochloride (CAS 536-93-6) is a synthetic muscarinic acetylcholine receptor (mAChR) antagonist utilized primarily as a short-acting mydriatic agent [1]. Unlike many traditional tropine-derived anticholinergics, eucatropine is structurally optimized to induce pupillary dilation without causing significant paralysis of the ciliary muscle (cycloplegia) [1]. As a highly water-soluble hydrochloride salt, it is readily formulated into aqueous ophthalmic solutions and physiological buffers. Its pharmacological profile—characterized by a rapid onset and a short duration of action of approximately four hours [2]—makes it a highly specific procurement choice for ophthalmic research, provocative glaucoma testing, and specialized diagnostic formulations where isolated mydriasis is required.

Substituting eucatropine hydrochloride with more common anticholinergic agents like atropine sulfate, cyclopentolate, or homatropine fundamentally alters experimental and clinical outcomes due to profound differences in cycloplegic activity and duration [1]. Standard substitutes induce robust ciliary muscle paralysis lasting from 24 hours (cyclopentolate) to up to 14 days (atropine), which confounds studies requiring intact accommodative reflexes and introduces severe risks in closed-angle glaucoma models[1]. Furthermore, attempting to substitute the hydrochloride salt with eucatropine free base results in formulation failure; the free base possesses limited water solubility and precipitates in standard aqueous buffers, whereas the hydrochloride salt maintains complete aqueous solubility and phase stability when properly buffered [2].

Selective Mydriasis with Minimal Cycloplegic Interference

Eucatropine hydrochloride differentiates itself from other tropine derivatives by inducing mydriasis without significant cycloplegia. While standard agents like atropine sulfate paralyze the ciliary muscle for 10 to 14 days [1], and cyclopentolate for up to 24 hours, eucatropine isolates the mydriatic response, with effects wearing off in approximately 4 hours [2]. This quantitative difference makes it the preferred procurement choice for in vivo models requiring pupil dilation without prolonged ciliary paralysis.

Evidence DimensionCycloplegic duration and recovery time
Target Compound DataMinimal cycloplegia; mydriasis recovery in ~4 hours
Comparator Or BaselineAtropine sulfate (accommodation recovery takes 10–14 days)
Quantified Difference>98% reduction in recovery time compared to atropine
ConditionsTopical ophthalmic application

Procuring eucatropine hydrochloride allows researchers to isolate pupillary dilation without confounding experiments with multi-day ciliary muscle paralysis.

Aqueous Buffer Compatibility for Ophthalmic Formulations

For aqueous ophthalmic formulations, the choice of salt form dictates phase stability. Eucatropine free base possesses limited water solubility and is highly prone to precipitation if the formulation pH is not strictly controlled. Procuring eucatropine hydrochloride ensures high aqueous solubility, allowing formulators to maintain the active pharmaceutical ingredient in solution by buffering at a sufficiently low pH, thereby preventing the precipitation of the alkaloidal base without requiring organic co-solvents [1].

Evidence DimensionAqueous solubility and phase stability
Target Compound DataHighly soluble; remains stable in low-pH buffered aqueous solutions
Comparator Or BaselineEucatropine free base (limited water solubility; precipitates)
Quantified DifferencePrevents alkaloidal base precipitation in aqueous media
ConditionsBuffered aqueous ophthalmic solutions

Buyers formulating aqueous eye drops or in vitro assays must procure the hydrochloride salt to avoid precipitation and eliminate the need for organic co-solvents.

Controlled Intraocular Pressure (IOP) Modulation in Glaucoma Models

In preclinical models of closed-angle glaucoma, inducing mydriasis to test for IOP spikes requires an agent with a rapid offset to prevent severe, sustained angle closure. Eucatropine hydrochloride is employed as a provocative testing agent because its short duration safely induces measurable IOP increases (e.g., +5 mm Hg) while allowing rapid recovery[1]. In contrast, long-acting comparators like homatropine maintain mydriasis for up to 2 days [2], presenting an unacceptable risk profile for provocative testing workflows.

Evidence DimensionDuration of mydriasis for provocative IOP testing
Target Compound Data~4 hours duration, allowing safe, controlled IOP elevation
Comparator Or BaselineHomatropine (mydriasis lasting up to 48 hours)
Quantified Difference12-fold shorter duration of action, minimizing angle-closure risk
ConditionsProvocative testing for suspected closed-angle glaucoma

Selecting eucatropine hydrochloride ensures safety and reproducibility in glaucoma provocative models by preventing irreversible or prolonged angle-closure events.

Aqueous Ophthalmic Formulation Development

Where this compound is the right choice for developing short-acting, aqueous mydriatic eye drops. Procuring the hydrochloride salt ensures complete solubility and prevents the precipitation of the alkaloidal base in low-pH buffered solutions, eliminating the need for organic co-solvents that are required when using the free base[1].

Provocative Testing in Glaucoma Models

Where this compound is the right choice for inducing controlled intraocular pressure (IOP) spikes in suspected closed-angle glaucoma models. Its 4-hour duration allows for safe, reversible testing (e.g., +5 mm Hg IOP elevation) without the multi-day angle-closure risks associated with homatropine or atropine [2].

In Vivo Pupillary Reflex Studies

Where this compound is the right choice for isolating mydriatic responses in pharmacological models. Because it lacks the profound cycloplegic effects of cyclopentolate or atropine, researchers can study pupil dilation while preserving the subject's ciliary accommodation and near-vision reflexes [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

327.1601214 g/mol

Monoisotopic Mass

327.1601214 g/mol

Heavy Atom Count

22

UNII

560X8YZ82N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

536-93-6

Wikipedia

Eucatropine hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types